![molecular formula C12H19ClN2O3S B2570266 {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride CAS No. 1049721-78-9](/img/structure/B2570266.png)
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1049721-78-9 . It has a molecular weight of 306.81 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “{2-[(4-morpholinylsulfonyl)methyl]phenyl}methanamine hydrochloride” and its InChI Code is 1S/C12H18N2O3S.ClH/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14;/h1-4H,5-10,13H2;1H . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 306.81 . Unfortunately, other specific physical and chemical properties like solubility, density, and boiling point are not available in my current sources.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist:
- A study by Harrison et al. (2001) described a compound with similar structural features to "{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride", which acts as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound showed efficacy in pre-clinical tests relevant to emesis and depression.
Chiral Discrimination Studies:
- Bereznitski et al. (2002) conducted a study on the separation of enantiomers of a related compound using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. They found that the retention and enantioselectivity of the enantiomers were influenced by hydrogen bonding and other interactions, including inclusion in the amylose carbamate chains (Bereznitski et al., 2002).
Synthesis and Characterization:
- Studies by Tan Bin (2011) and Hu Ai-xi (2005) focused on the synthesis and characterization of compounds structurally similar to "{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride". These studies detailed the methods and conditions for synthesizing these compounds and confirmed their structures using various spectroscopic techniques.
Antidepressant Activity:
- A study by Tao Yuan (2012) synthesized a compound akin to "{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride" and tested its antidepressant activities. The compound showed potential antidepressant effects in a mouse forced swimming test.
Hydrogen Sulfide–Releasing Molecule:
- Li et al. (2008) characterized a water-soluble, slow-releasing hydrogen sulfide compound, which had structural similarities to the compound . This study highlighted its vasodilator and antihypertensive activity, proving useful in studying the biological effects of hydrogen sulfide (Li et al., 2008).
Sulfinamides as Protecting Groups:
- Fritz et al. (2011) described the use of sulfinamides as amine protecting groups in the conversion of amino alcohols into morpholines, relevant to the chemical structure . This methodology facilitated the synthesis of morpholine hydrochloride salts, demonstrating the efficiency of this approach in synthetic chemistry (Fritz et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Eigenschaften
IUPAC Name |
[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14;/h1-4H,5-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCWKCDYXBKNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85273663 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

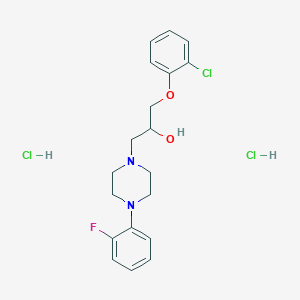
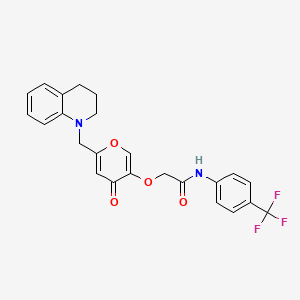


![(3,5-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2570194.png)
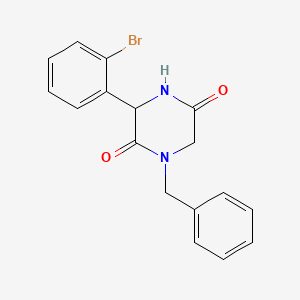
![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)
![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2570199.png)

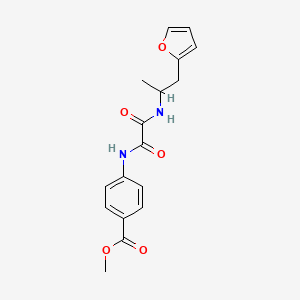
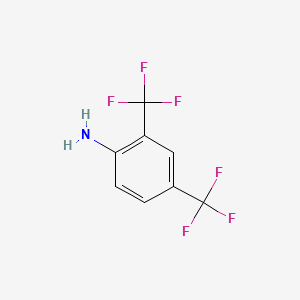
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)
![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)